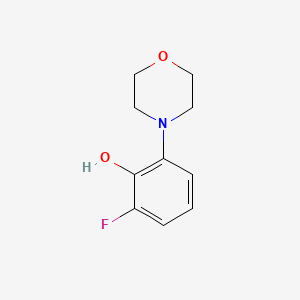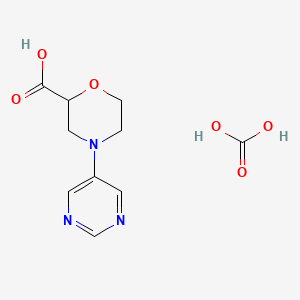
2-Fluoro-6-morpholinophenol
Übersicht
Beschreibung
The compound “2-(N-Morpholino)-6-fluorophenol” appears to contain a phenol group, a fluorine atom, and a morpholino group. Phenols are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The morpholino group is a common structural motif in organic chemistry, consisting of a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The fluorine atom is a halogen and is often used in organic compounds to modify reactivity and other properties.
Molecular Structure Analysis
The molecular structure of “2-(N-Morpholino)-6-fluorophenol” would likely involve a phenol ring with a fluorine atom at the 6-position and a morpholino group at the 2-position. The morpholino group would contain a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .Wirkmechanismus
Target of action
Morpholino compounds are often used in molecular biology to modify gene expression. They work by blocking access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). This can result in the knockdown of gene function, which can be useful for studying the role of specific genes .
Mode of action
Morpholino compounds interact with their targets (specific RNA sequences) by forming stable complexes with them. This prevents other molecules, such as the machinery involved in protein synthesis, from accessing these sequences. As a result, the expression of the target gene is reduced .
Pharmacokinetics
Morpholino compounds are generally stable and resistant to enzymatic degradation, which can lead to a long duration of action .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(N-Morpholino)-6-fluorophenol plays a significant role in biochemical reactions, particularly as a buffering agent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes involved in pH regulation and metabolic processes. The morpholine ring in 2-(N-Morpholino)-6-fluorophenol allows it to form stable complexes with metal ions, which can influence enzyme activity and stability. Additionally, the fluorophenol group can participate in hydrogen bonding and hydrophobic interactions, further modulating the behavior of biomolecules it interacts with .
Cellular Effects
The effects of 2-(N-Morpholino)-6-fluorophenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(N-Morpholino)-6-fluorophenol can alter the pH of the cellular environment, which in turn affects the activity of pH-sensitive enzymes and proteins. This compound has also been reported to impact the generation of reactive oxygen species (ROS) in cells, thereby influencing oxidative stress responses and cellular homeostasis . Furthermore, 2-(N-Morpholino)-6-fluorophenol can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-(N-Morpholino)-6-fluorophenol exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby altering their activity. The morpholine ring in 2-(N-Morpholino)-6-fluorophenol can interact with metal ions, affecting the catalytic activity of metalloenzymes. Additionally, the fluorophenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound for its targets . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(N-Morpholino)-6-fluorophenol in laboratory settings are important considerations for its use in biochemical experiments. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that 2-(N-Morpholino)-6-fluorophenol remains stable under specific conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light . Long-term effects of 2-(N-Morpholino)-6-fluorophenol on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 2-(N-Morpholino)-6-fluorophenol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, 2-(N-Morpholino)-6-fluorophenol can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of determining the optimal dosage for experimental and therapeutic applications .
Metabolic Pathways
2-(N-Morpholino)-6-fluorophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . By modulating these pathways, 2-(N-Morpholino)-6-fluorophenol can affect cellular energy production and metabolic homeostasis. Additionally, its interactions with metal ions and other cofactors can further influence metabolic processes and enzyme activity .
Transport and Distribution
The transport and distribution of 2-(N-Morpholino)-6-fluorophenol within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, 2-(N-Morpholino)-6-fluorophenol can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity for specific proteins . Understanding the transport and distribution of 2-(N-Morpholino)-6-fluorophenol is essential for optimizing its use in biochemical and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(N-Morpholino)-6-fluorophenol plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, 2-(N-Morpholino)-6-fluorophenol can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and DNA repair processes . The subcellular distribution of 2-(N-Morpholino)-6-fluorophenol is determined by its interactions with cellular transporters and binding proteins, as well as its physicochemical properties .
Eigenschaften
IUPAC Name |
2-fluoro-6-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(10(8)13)12-4-6-14-7-5-12/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTVANJLFRXIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)


![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B1390295.png)
![N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B1390296.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

